cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester
CAS No.: 1612176-00-7
Cat. No.: VC6398920
Molecular Formula: C12H22FNO3
Molecular Weight: 247.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1612176-00-7 |
|---|---|
| Molecular Formula | C12H22FNO3 |
| Molecular Weight | 247.31 |
| IUPAC Name | tert-butyl (4R,5S)-5-fluoro-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-6-8(13)9(15)12(4,5)7-14/h8-9,15H,6-7H2,1-5H3/t8-,9-/m0/s1 |
| Standard InChI Key | ZXQXELYTJRBLOD-IUCAKERBSA-N |
| SMILES | CC1(CN(CC(C1O)F)C(=O)OC(C)(C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure includes a six-membered piperidine ring with the following substituents:
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Fluorine atom at position 3, influencing electronic properties and metabolic stability.
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Hydroxyl group at position 4, enabling hydrogen bonding and further functionalization.
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Dimethyl groups at position 5, conferring steric bulk and affecting ring conformation.
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tert-Butyl ester at the 1-position, providing steric protection for the carboxylic acid moiety .
The SMILES notation, \text{CC(C)(C)OC(=O)N1C[C@H](F)[C@H](O)C(C)(C)C1, explicitly denotes the cis configuration of the fluoro and hydroxy groups .
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 247.31 g/mol | |
| Purity | 95–97% | |
| Storage Conditions | 2–8°C (Chemshuttle) or RT | |
| Solubility | Data unavailable |
Divergent storage recommendations (2–8°C vs. room temperature) suggest supplier-specific stability profiles .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound involves multi-step strategies typical of piperidine derivatives:
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Ring Formation: Cyclization of appropriately substituted precursors to construct the piperidine core.
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Functionalization: Introduction of fluorine and hydroxyl groups via electrophilic or nucleophilic substitutions.
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Ester Protection: tert-Butyl esterification to stabilize the carboxylic acid group .
A critical challenge lies in controlling stereochemistry during fluorination and hydroxylation steps. Asymmetric catalysis or chiral auxiliaries may be employed to achieve the desired cis configuration.
Key Reactions
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Ester Hydrolysis: Under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the tert-butyl ester is cleaved to yield the carboxylic acid.
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Oxidation/Reduction: The hydroxyl group at position 4 can be oxidized to a ketone or protected as an ether .
| Supplier | Purity | Price (500 mg) | Availability |
|---|---|---|---|
| Chemshuttle | 95% | $295.00 | In stock |
| Aladdin | 97% | $4,285.90 | 8–12 weeks |
| Labsolu | 97% | $5,785.97 | Available on request |
Price disparities reflect differences in production scale and sourcing challenges .
Research Applications
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Medicinal Chemistry: Serves as a precursor for neuroactive compounds targeting glutamate receptors.
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Chemical Biology: Fluorine’s isotopic properties (e.g., ) enable NMR-based structural studies .
Future Directions and Challenges
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